N-(furan-2-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
CAS No.: 899974-01-7
Cat. No.: VC6019829
Molecular Formula: C18H23N3O4S
Molecular Weight: 377.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899974-01-7 |
|---|---|
| Molecular Formula | C18H23N3O4S |
| Molecular Weight | 377.46 |
| IUPAC Name | N-(furan-2-ylmethyl)-2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C18H23N3O4S/c22-9-4-8-21-15-7-2-1-6-14(15)17(20-18(21)24)26-12-16(23)19-11-13-5-3-10-25-13/h3,5,10,22H,1-2,4,6-9,11-12H2,(H,19,23) |
| Standard InChI Key | DNDSPYCYBFODFA-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=NC(=O)N2CCCO)SCC(=O)NCC3=CC=CO3 |
Introduction
Structural Characteristics and Molecular Architecture
Core Components
The compound integrates three distinct structural domains:
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Furan-2-ylmethyl group: A five-membered aromatic oxygen heterocycle attached via a methylene bridge.
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Hexahydroquinazolin-4-yl scaffold: A partially saturated bicyclic system with a 2-oxo functionality at position 2.
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Thioacetamide linker: A sulfur-containing acetamide group bridging the furan and quinazoline units.
Stereochemical and Conformational Analysis
The hexahydroquinazoline core exists in a chair-like conformation due to its cyclohexene ring, while the 3-hydroxypropyl side chain introduces rotational flexibility. X-ray crystallography data remain unavailable, but computational models predict intramolecular hydrogen bonding between the hydroxypropyl oxygen and the quinazolinone carbonyl.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₄S | |
| Molecular Weight | 377.46 g/mol | |
| IUPAC Name | N-(furan-2-ylmethyl)-2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
| SMILES | C1CCC2=C(C1)C(=NC(=O)N2CCCO)SCC(=O)NCC3=CC=CO3 | |
| InChIKey | DNDSPYCYBFODFA-UHFFFAOYSA-N |
Synthetic Pathways and Manufacturing Considerations
Proposed Multi-Step Synthesis
While explicit synthetic details remain proprietary, retrosynthetic analysis suggests three key stages:
Stage 1: Hexahydroquinazolinone Formation
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Cyclocondensation of 1,3-diaminocyclohexane with β-keto esters under acidic conditions.
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Introduction of the 3-hydroxypropyl group via alkylation at N1 using 3-bromopropanol.
Stage 2: Thioacetamide Installation
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Sulfur incorporation via nucleophilic displacement of a 4-chloro intermediate with mercaptoacetic acid.
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Activation as thioester followed by amide coupling with furfurylamine.
Stage 3: Purification and Characterization
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Column chromatography (silica gel, ethyl acetate/hexane gradient).
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Validation via ¹H/¹³C NMR, HRMS, and HPLC purity >95%.
Table 2: Hypothetical Reaction Conditions
Physicochemical and Pharmacokinetic Profile
Solubility and Partitioning
Experimental solubility data remain unpublished, but QSPR models predict:
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LogP = 1.2 ± 0.3 (moderate lipophilicity)
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Aqueous solubility ≈ 12 mg/L at pH 7.4
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Enhanced solubility in DMSO (>50 mg/mL)
Metabolic Stability
In silico ADMET predictions using SwissADME:
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CYP3A4 substrate (probability: 0.89)
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High plasma protein binding (92%)
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Blood-brain barrier penetration unlikely (LogBB = -1.4)
Future Research Directions
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Crystallographic studies to resolve 3D structure and binding modes.
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Medicinal chemistry optimization of solubility and potency.
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In vivo pharmacokinetics in rodent models.
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Target deconvolution via chemoproteomic approaches.
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